molecular formula C8H6I2O2 B130967 6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 155303-91-6

6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No. B130967
M. Wt: 387.94 g/mol
InChI Key: ZLFKBNAGGCAGAD-UHFFFAOYSA-N
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Description

The compound 6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine is a diiodinated derivative of the dihydrobenzo[b][1,4]dioxine family. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related heterocyclic compounds, which can be useful in understanding the properties and reactivity of 6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various strategies. For instance, the preparation of 6-substituted 6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxides involves a process confirmed by IR and mass spectra, indicating the presence of hydrogen bonding in the structure . Similarly, the synthesis of enantiopure dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate via intramolecular arylamination suggests a potential route for the synthesis of related dihydrobenzo compounds . These methods could potentially be adapted for the synthesis of 6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine by incorporating appropriate iodination steps.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques. The IR spectra of the synthesized diazaphosphepine oxides reveal hydrogen bonding interactions . Although the exact structure of 6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine is not discussed, similar analytical techniques could be employed to deduce its molecular structure, including the positions of the iodine atoms and the confirmation of the dihydrobenzo[b][1,4]dioxine ring system.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds can be complex. The diazaphosphepine oxides exhibit a variety of fragmentation pathways under electron impact, demonstrating the stability of the dibenzodiazaphospheine cyclic system . This suggests that the 6,7-Diiodo derivative may also have a stable cyclic system, although the presence of iodine substituents could influence its reactivity, particularly in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like those discussed in the papers are influenced by their molecular structure. For example, the dibenzo[b,h][1,6]naphthyridines exhibit strong fluorescence, which is altered upon binding to DNA . This indicates that the electronic properties of these compounds are sensitive to their environment. The physical properties of 6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine, such as melting point, solubility, and stability, would likely be influenced by the presence of the iodine atoms and the dioxine moiety, although specific details are not provided in the papers.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Irshad (2018) discusses the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives, highlighting the structural investigation using techniques like FT-IR, NMR, and Mass Spectrometry. This research provides insights into the chemical synthesis and properties of compounds related to 6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine (Irshad, 2018).

Pharmacological Potential

  • Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety, which is structurally related to 6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine. Their research indicated potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).

Antimicrobial and Anti-inflammatory Activities

  • Hema et al. (2020) focused on the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine and its evaluation for anti-inflammatory activity. The compound exhibited promising inhibition against specific enzymes compared to standard treatments (Hema et al., 2020).

Novel Synthesis Techniques

  • Gabriele et al. (2006) reported a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives, demonstrating significant stereoselectivity in the process. This study contributes to the understanding of advanced synthesis techniques related to benzodioxine derivatives (Gabriele et al., 2006).

Antibacterial and Antifungal Investigations

  • Shinde et al. (2021) conducted a combined experimental and computational study on tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. The study included antimicrobial screening and computational investigation, revealing insights into the chemical behavior and antimicrobial activity of these compounds (Shinde et al., 2021).

Future Directions

The use of dialkyl carbonates (DACs) as green reagents and solvents for the synthesis of several 5- and 6-membered heterocycles, including 2,3-dihydrobenzo[b][1,4]dioxine derivatives, has been highlighted . This suggests potential future directions for the green synthesis of compounds like 6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine.

properties

IUPAC Name

6,7-diiodo-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFKBNAGGCAGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565380
Record name 6,7-Diiodo-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine

CAS RN

155303-91-6
Record name 6,7-Diiodo-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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